molecular formula C10H16N2O7 B1671460 gamma-Glutamylglutamate CAS No. 1116-22-9

gamma-Glutamylglutamate

Cat. No.: B1671460
CAS No.: 1116-22-9
M. Wt: 276.24 g/mol
InChI Key: OWQDWQKWSLFFFR-WDSKDSINSA-N
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Description

Gamma-Glutamylglutamic acid, also known as γ-glutamylglutamate or gamma-L-glu-L-glu, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamylglutamic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamylglutamic acid has been detected in multiple biofluids, such as feces and blood. Gamma-Glutamylglutamic acid can be biosynthesized from L-glutamic acid.
Gamma-Glu-Glu is a dipeptide obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of another glutamic acid. It has a role as a human metabolite. It derives from a L-glutamic acid. It is a conjugate acid of a gamma-Glu-Glu(2-).

Mechanism of Action

Target of Action

Gamma-Glutamylglutamate primarily targets Gamma-glutamyl transferases (GGT) . These are highly conserved enzymes that occur from bacteria to humans . They play an important role in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . Additionally, it has been observed that this compound elicits excitatory effects on neurons likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors .

Mode of Action

This compound interacts with its targets by being a substrate for GGT . GGT specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the released gamma-glutamyl group to water or to some amino acids and peptides . This results in the formation of gamma-glutamyl amino acids, which are then transported into the cell . In the case of NMDA receptors, this compound partially activates these receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .

Biochemical Pathways

This compound is involved in the gamma-glutamyl cycle , a pathway for the synthesis and degradation of glutathione as well as drug and xenobiotic detoxification . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .

Pharmacokinetics

It is known that ggt, the primary target of this compound, is a glycoprotein integrated in the plasma membrane with its active site on the outside . This suggests that this compound may need to be transported across the cell membrane to interact with its target.

Result of Action

The action of this compound results in the removal of terminal gamma-glutamyl residue from peptides and amides . This plays a critical role in the homeostasis of glutathione and in the detoxification of xenobiotics in mammals . It also elicits excitatory effects on neurons by activating NMDA receptors .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules and the state of the cell. For instance, the action of this compound on NMDA receptors is dependent on the integrity of synaptic transmission . Moreover, the concentration of this compound can be directly linked to GSH metabolism, as it can be a by-product of glutathione breakdown after gamma-glutamyl transferase action .

Biochemical Analysis

Biochemical Properties

Gamma-Glutamylglutamate is involved in the gamma-glutamyl cycle, a crucial pathway for maintaining cellular redox homeostasis. This compound interacts with several enzymes, including gamma-glutamyl transpeptidase (GGT), which catalyzes the transfer of the gamma-glutamyl group from this compound to other amino acids or peptides . This interaction is vital for the synthesis and degradation of glutathione, as well as the detoxification of xenobiotics . Additionally, this compound is involved in the regulation of cellular levels of glutathione, thereby playing a critical role in antioxidant defense and detoxification processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in the gamma-glutamyl cycle, this compound helps regulate the levels of glutathione, which is essential for protecting cells against oxidative stress . Elevated levels of this compound have been associated with increased cellular resistance to oxidative damage and improved detoxification capabilities . Furthermore, this compound has been implicated in modulating cell proliferation, apoptosis, and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. The primary mechanism involves the transfer of the gamma-glutamyl group by gamma-glutamyl transpeptidase, which facilitates the synthesis and degradation of glutathione . This process is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . Additionally, this compound can influence gene expression by modulating redox-sensitive transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound has been associated with sustained improvements in cellular antioxidant capacity and detoxification processes .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound has been shown to enhance cellular antioxidant defenses and improve detoxification capabilities . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the gamma-glutamyl cycle. This compound interacts with enzymes such as gamma-glutamyl transpeptidase and glutathione synthetase, which are essential for the synthesis and degradation of glutathione . By participating in these pathways, this compound helps regulate the levels of glutathione and other metabolites, thereby influencing cellular redox balance and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of this compound within cells is influenced by factors such as cellular redox status and the availability of transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its subcellular localization, as well as post-translational modifications that direct it to specific compartments . For example, this compound may be targeted to the mitochondria, where it plays a role in maintaining mitochondrial redox balance and protecting against oxidative damage .

Properties

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQDWQKWSLFFFR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912237
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20912237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1116-22-9
Record name L-γ-Glutamyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamylglutamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-γ-L-glutamyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .GAMMA.-GLUTAMYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name gamma-Glutamylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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